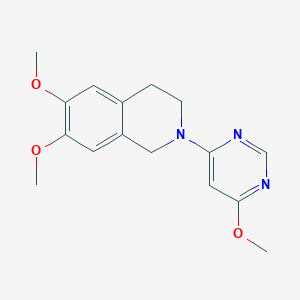
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (6,7-DMPT) is an organic compound that has been studied extensively for its potential applications in the fields of medicine and pharmacology. 6,7-DMPT has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and anti-bacterial properties. In addition, 6,7-DMPT has been found to possess a variety of biochemical and physiological effects, which makes it an attractive target for further research.
科学的研究の応用
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in the fields of medicine and pharmacology. It has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and anti-bacterial properties. In addition, 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to possess a variety of biochemical and physiological effects, which makes it an attractive target for further research.
作用機序
The exact mechanism of action of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed that the compound has a direct effect on the cell membrane, which leads to the inhibition of cell growth and proliferation. In addition, 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to interact with various enzymes, receptors, and other proteins, which may contribute to its biological effects.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to reduce oxidative stress and protect cells from damage caused by free radicals.
実験室実験の利点と制限
The main advantage of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is its relatively low cost and ease of synthesis. In addition, the compound is relatively stable and has a low toxicity profile. However, the compound is not water-soluble, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is not yet fully understood, which can make it difficult to predict the effects of the compound in certain biological systems.
将来の方向性
Despite the potential applications of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, further research is needed to fully understand its mechanism of action and the potential therapeutic applications. In particular, further studies are needed to explore the effects of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline on different types of cancer, as well as its potential anti-inflammatory, anti-bacterial, and anti-fungal effects. In addition, further studies are needed to explore the potential of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline as a therapeutic agent for other diseases, such as diabetes, cardiovascular disease, and neurological disorders. Finally, further studies are needed to explore the potential of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline as a drug delivery system.
合成法
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline can be synthesized in a number of ways. The most common method is a two-step process involving the reaction of 6-methoxypyrimidine with dimethoxybenzene in the presence of an acid catalyst. This reaction yields 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline as the main product, along with some other by-products. The purity of the product can be increased by recrystallization and further purification.
特性
IUPAC Name |
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-20-13-6-11-4-5-19(9-12(11)7-14(13)21-2)15-8-16(22-3)18-10-17-15/h6-8,10H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMNIXOMIORBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=CC(=NC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445233.png)
![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445239.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445242.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445243.png)
![2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445244.png)
![1-(azepan-1-yl)-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6445254.png)
![4-(4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6445273.png)
![4-(2-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6445277.png)
![6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6445284.png)
![N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445288.png)
![2-(6-ethyl-5-fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6445292.png)
![N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445296.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445299.png)
![1-{4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-ethylpiperazine](/img/structure/B6445311.png)